Methyl 2,2-diethoxyacetimidate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-diethoxyethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUABZEDZDJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591421 | |
| Record name | Methyl 2,2-diethoxyethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76742-48-8 | |
| Record name | Methyl 2,2-diethoxyethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-diethoxyethanecarboximidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2,2 Diethoxyacetimidate
Established Synthetic Routes to Methyl 2,2-Diethoxyacetimidate
Traditional methods for synthesizing this compound have primarily relied on a base-catalyzed reaction involving a specific nitrile precursor. Alongside this primary route, the classic Pinner reaction represents a fundamental alternative for imidate formation.
The most direct and commonly cited method for preparing this compound is through the reaction of Diethoxyacetonitrile with methanol (B129727) in the presence of a base. ethz.chchemicalbook.com This process typically involves treating a solution of Diethoxyacetonitrile in methanol with a catalytic amount of sodium methoxide. ethz.chgoogle.com The reaction proceeds under relatively mild conditions, often stirred at room temperature for an extended period (e.g., 48 hours) to ensure completion. ethz.ch The base, sodium methoxide, facilitates the addition of methanol across the nitrile group. Following the reaction, a workup procedure may involve neutralization with carbon dioxide and subsequent extraction and concentration to yield the final product, often as a colorless oil that can be used without extensive purification. chemicalbook.comgoogle.com
Table 1: Synthesis of this compound from Diethoxyacetonitrile
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Diethoxyacetonitrile | Methanol, Sodium Methoxide (25% solution in MeOH) | Argon atmosphere, 48 hours | Not specified | ethz.ch |
| Diethoxyacetonitrile | Methanol, Sodium Methoxide | Stirred at 15 °C for 16 hours | High (crude material used directly) | google.com |
| Diethoxyacetonitrile | Methanol, Sodium Methoxide | Not specified | 92% | chemicalbook.com |
Beyond the specific base-catalyzed route from Diethoxyacetonitrile, general methods for imidate synthesis are applicable, most notably the Pinner reaction. wikipedia.org First described by Adolf Pinner in 1877, this reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnumberanalytics.com In a hypothetical application to this compound, Diethoxyacetonitrile would be treated with anhydrous methanol and a strong acid, typically gaseous hydrogen chloride. organic-chemistry.orgbeilstein-journals.org
The mechanism begins with the protonation of the nitrile by the acid, which activates the carbon atom toward nucleophilic attack by the alcohol. numberanalytics.comrroij.com This forms a tetrahedral intermediate that then eliminates water to produce the imidate, which is isolated as a stable hydrochloride salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts can be subsequently treated with a base to liberate the free imidate. The Pinner reaction requires anhydrous conditions to prevent the hydrolysis of the intermediate nitrilium ion or the final imidate salt to a carboxylic ester. wikipedia.org While a cornerstone of imidate chemistry, the harsh conditions and the need to handle reagents like anhydrous HCl are notable drawbacks. beilstein-journals.org
Modern Advancements in this compound Synthesis
Recent progress in chemical synthesis has led to the development of more efficient, safer, and environmentally friendly methods for producing imidates. These advancements focus on catalytic systems, green chemistry principles, and process intensification through flow chemistry.
Modern catalysis offers milder and more selective alternatives to traditional stoichiometric reagents. For imidate synthesis, several catalytic strategies have emerged:
Lewis Acid Catalysis : Lewis acids can be used to promote the Pinner reaction under less harsh conditions than strong Brønsted acids like HCl. beilstein-journals.org For example, trimethylsilyl (B98337) triflate has been shown to be effective in catalyzing the reaction between nitriles and alcohols. beilstein-journals.org
Heterogeneous Catalysis : The use of solid-supported catalysts, such as alumina (B75360) (Al2O3), facilitates easier separation of the catalyst from the reaction mixture and can enable milder reaction conditions. researchgate.netnih.gov This approach aligns with green chemistry principles by simplifying purification and allowing for catalyst recycling. nih.gov
Transition Metal Catalysis : Various transition metals, including copper and ruthenium, have been employed to catalyze the formation of imidates or their derivatives. imist.ma Copper catalysts, for instance, have been used in one-pot procedures to synthesize α-functionalized imidates from readily available starting materials. imist.ma
Photocatalysis : Visible-light photocatalysis represents a cutting-edge approach where light energy is used to drive chemical reactions. nih.gov While often explored for the subsequent reactions of imidates, these strategies highlight the potential for generating reactive N-centered radicals from imidate precursors under exceptionally mild, non-redox conditions. nih.govresearchgate.net
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov In the context of imidate synthesis, these principles are being applied in several ways:
Use of Greener Solvents : Traditional Pinner reactions often use chlorinated solvents. Modern protocols have explored the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME), which can also simplify product isolation. researchgate.net Some novel methods for imidate synthesis have been developed to work in alcoholic media or even water, drastically reducing the environmental impact. nih.govrsc.org
Atom Economy and Reduced Waste : Catalytic approaches inherently improve atom economy by reducing the need for stoichiometric activators. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, further minimize waste by eliminating the need for intermediate purification steps. rsc.org
Milder Reaction Conditions : Many modern methods, particularly those using advanced catalysts, operate at ambient temperature and pressure. nih.govrsc.org This reduces energy consumption and minimizes the formation of byproducts that can occur at higher temperatures. rsc.org For instance, a facile, green protocol for N-(pyridin-2-yl)imidates proceeds at room temperature using a cesium carbonate base in an alcohol solvent. researchgate.net
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for chemical production. amf.ch This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. mt.comrsc.org
For the synthesis of this compound, flow chemistry could be applied to:
Enhance Safety : Reactions involving hazardous reagents, such as the use of gaseous HCl in the Pinner reaction, can be managed more safely in the small, contained volume of a flow reactor. mt.com
Improve Reaction Efficiency : The superior heat and mass transfer in microreactors can accelerate reaction rates and improve yields. amf.ch For gas-liquid reactions, a flow setup can maintain high pressure to increase the concentration of the dissolved gas, pushing the reaction forward more efficiently. rsc.org
Facilitate Scalability : Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or by using multiple reactors in parallel, which is more straightforward than scaling up traditional batch reactors. amf.ch While specific applications to this compound are not widely published, the well-documented use of flow chemistry for multi-step syntheses in the pharmaceutical industry demonstrates its high potential for this application. researchgate.net
Reaction Mechanisms Involving Methyl 2,2 Diethoxyacetimidate
Fundamental Mechanistic Principles of Imidate Reactivity
Imidates, also known as imino ethers, are characterized by the R-C(=NR')OR" functional group. wikipedia.org Their chemical behavior is dictated by the polarization of the C=N double bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic. This electronic setup is the foundation for the primary reaction pathways they undergo.
The most common reaction pathway for imidates involves the nucleophilic addition to the electrophilic carbon of the C=N double bond. wikipedia.orglibretexts.org Imidates are considered good electrophiles and readily react with a range of nucleophiles. wikipedia.org The mechanism typically begins with the attack of a nucleophile on the imidate carbon, which breaks the pi bond and forms a tetrahedral intermediate. libretexts.orgyoutube.com
This pathway is fundamental to many transformations involving imidates:
Reaction with amines: Imidates react with ammonia (B1221849) or amines to produce amidines. wikipedia.orgwikipedia.org
Reaction with water (Hydrolysis): The nucleophilic addition of water leads to the formation of esters and amines or amides and alcohols, a process detailed further in section 3.3.1. wikipedia.orgrroij.comrsc.org
Reaction with alcohols: In the presence of an acid catalyst, imidates can react with excess alcohol to yield orthoesters. wikipedia.orgwikipedia.org
Reaction with Grignard reagents: The addition of a Grignard reagent to an imidate can form a substituted ketimine, which can then be hydrolyzed to a ketone. alfa-chemistry.com
The initial addition is often followed by the elimination of the alkoxy group or the amino group from the tetrahedral intermediate, leading to a substitution product.
Imidates are known to undergo several important rearrangement reactions, which typically involve the migration of a group from the oxygen atom to the nitrogen atom.
Chapman Rearrangement: This is a thermal intramolecular rearrangement that converts aryl N-arylbenzimidates into the corresponding N,N-diaryl amides. wikipedia.orgrsc.org It involves the migration of an aryl group from the oxygen to the nitrogen.
Mumm Rearrangement: Carboximidates are key intermediates in the Mumm rearrangement, where an acyl group on an isoimide (B1223178) migrates to form a stable imide. wikipedia.org
Overman Rearrangement: This is a Claisen rearrangement of allylic imidates to form allylic amides. Carboximidates are formed as intermediates in this process. wikipedia.org
Dimroth Rearrangement: In certain heterocyclic systems, imidates can participate in Dimroth rearrangements, which involve the transposition of ring atoms, often a nitrogen and a carbon, via ring-opening and closing sequences. rroij.com
Role of Methyl 2,2-Diethoxyacetimidate as an Electrophilic Reagent
Consistent with the general reactivity of imidates, this compound functions primarily as an electrophilic reagent. The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of both the nitrogen and the adjacent methoxy (B1213986) group. This makes it a prime target for attack by a wide array of nucleophiles. wikipedia.orgnih.gov Its utility as an electrophile is central to its application in synthesizing more complex molecules, including various nitrogen-containing heterocycles. rsc.orgrsc.org The reaction is initiated by the addition of a nucleophile to this electrophilic carbon, leading to the formation of a tetrahedral intermediate, which can then proceed through various pathways depending on the reaction conditions and the nature of the nucleophile.
Mechanistic Investigations of Specific Transformations
The mechanistic details of imidate reactions are crucial for controlling reaction outcomes. Hydrolysis is one of the most fundamental and well-studied transformations.
The hydrolysis of imidates is a complex process whose outcome is highly dependent on the pH of the reaction medium and the stereochemistry (syn or anti) of the imidate salt. cdnsciencepub.comcdnsciencepub.com The reaction proceeds through a tetrahedral intermediate (a hemiorthoamide), and the breakdown of this intermediate is governed by principles of stereoelectronic control. researchgate.netresearchgate.net This theory posits that the specific cleavage of a carbon-heteroatom bond is favored when the other heteroatoms in the intermediate each have a lone pair orbital oriented anti-periplanar (at 180°) to the departing group. researchgate.net
The reaction can yield two sets of products: an ester and an amine, or an amide and an alcohol. cdnsciencepub.comcdnsciencepub.com
In acidic and neutral conditions: The hydrolysis of both syn and anti imidate salts exclusively yields the ester and amine products. cdnsciencepub.comcdnsciencepub.com Under these conditions, the nitrogen atom in the tetrahedral intermediate is protonated. For the C-N bond to cleave, the nitrogen must be protonated or strongly hydrogen-bonded to the solvent. researchgate.net The stereoelectronically favored pathway leads to the expulsion of the amine.
In basic conditions: The product distribution becomes dependent on the imidate's initial stereochemistry.
Anti-imidate salts still give exclusively the ester and amine products, regardless of the pH. cdnsciencepub.comcdnsciencepub.com The tetrahedral intermediate formed from an anti-imidate can readily adopt a conformation that allows for the stereoelectronically controlled cleavage of the C-N bond.
Syn-imidate salts , under basic conditions, yield a mixture of ester-amine and amide-alcohol products. cdnsciencepub.comcdnsciencepub.com The initial tetrahedral intermediate formed from a syn-imidate is not in the correct conformation for C-N bond cleavage. It must undergo conformational changes (C-N or C-O bond rotation) to align a lone pair anti-periplanar to the leaving group. These conformational changes create competing pathways, one leading to ester-amine and the other to amide-alcohol. cdnsciencepub.com
The influence of pH and stereochemistry on the hydrolysis products of imidate salts is summarized in the table below.
| Imidate Salt Isomer | pH Condition | Predominant Products | Mechanistic Rationale |
| Anti | Acidic, Neutral, or Basic | Ester + Amine | The tetrahedral intermediate readily adopts a conformation allowing for stereoelectronically favored C-N bond cleavage. cdnsciencepub.comcdnsciencepub.com |
| Syn | Acidic or Neutral | Ester + Amine | The protonated tetrahedral intermediate favors a pathway leading exclusively to C-N cleavage. cdnsciencepub.comcdnsciencepub.com |
| Syn | Basic | Mixture of (Ester + Amine) and (Amide + Alcohol) | The unprotonated tetrahedral intermediate must undergo conformational changes to allow for cleavage, opening up competing pathways for both C-N and C-O bond scission. cdnsciencepub.comcdnsciencepub.com |
Transamidation and Transesterification Reactions
Transamidation and transesterification are fundamental reactions in organic chemistry that involve the exchange of the amino or alkoxy group of an amide or ester, respectively. While amides are generally stable, their transamidation can be facilitated, often requiring catalysis to proceed. nih.gov The general mechanism for transamidation involves the nucleophilic attack of an amine on the carbonyl carbon of the amide, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the original amine and the formation of a new amide. nih.gov
In the context of imidates such as this compound, a similar process can be envisaged where an incoming amine attacks the imidate carbon. This would lead to a tetrahedral intermediate, which could then eliminate the original methoxy or ethoxy group to form a new amidine or a different imidate. The reaction is essentially a nucleophilic substitution at the imidate carbon. The feasibility and rate of such a reaction would depend on the nucleophilicity of the incoming amine and the stability of the leaving group.
Transesterification involves the conversion of one ester to another by exchanging the alkoxy group. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.combyjus.com In basic conditions, the alcohol is deprotonated to a more nucleophilic alkoxide, which then attacks the carbonyl carbon. masterorganicchemistry.combyjus.com For this compound, a transesterification-like reaction would involve the substitution of the methyl group on the imidate oxygen with another alkyl group from an alcohol. The mechanism would likely proceed through a tetrahedral intermediate formed by the attack of the alcohol on the imidate carbon.
Cyclization Reactions Leading to Heterocycles
The structural features of this compound make it a potential precursor for the synthesis of various heterocyclic compounds. The presence of both a carbon-nitrogen double bond and ether linkages provides multiple reactive sites for intramolecular or intermolecular cyclization reactions.
One common strategy for forming heterocyclic rings involves the reaction of a bifunctional molecule with a suitable substrate. For instance, a compound containing both a nucleophilic group (like an amine or a thiol) and another reactive site could react with this compound to form a heterocyclic ring. The nucleophilic group could initially attack the imidate carbon, followed by an intramolecular reaction to close the ring. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of five-membered nitrogen-containing heterocycles.
Computational and Theoretical Studies on Reaction Mechanisms
To gain a more detailed understanding of the reaction mechanisms involving imidates, computational and theoretical methods are invaluable tools. These approaches allow for the investigation of reaction pathways, transition state structures, and the energetics of these processes, providing insights that are often difficult to obtain through experimental means alone.
DFT Calculations of Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to calculate the geometries and energies of reactants, products, and transition states. researchgate.netresearchgate.netyoutube.com By mapping the potential energy surface of a reaction, DFT calculations can elucidate the step-by-step mechanism and identify the rate-determining step. utah.edu
For reactions involving acetimidates, DFT calculations can be employed to model the transition states of transamidation and transesterification reactions. For instance, the calculations can determine the energy barrier for the nucleophilic attack of an amine or alcohol on the imidate carbon and the subsequent formation and breakdown of the tetrahedral intermediate. These calculations can also predict the influence of different substituents on the reaction rate and selectivity. nih.gov
Furthermore, in cyclization reactions, DFT can be used to explore different possible ring-closing pathways and to predict the most favorable stereochemical outcome. nih.gov The calculated energies of the various possible transition states can provide a rationale for the observed product distribution.
Molecular Dynamics Simulations of Imidate Reactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. youtube.com By simulating the motion of atoms and molecules, MD can provide insights into reaction pathways, conformational changes, and the role of the solvent in a chemical reaction. nih.govnih.gov
For reactions involving this compound, MD simulations could be used to study the approach of a nucleophile to the imidate and the subsequent bond-forming and bond-breaking events. These simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states, which is crucial for reactions occurring in solution. nih.gov
Reactive MD simulations, where the bond topology can change during the simulation, are particularly useful for exploring reaction pathways without prior knowledge of the mechanism. euromat2025.com This approach could be applied to discover novel cyclization reactions of this compound or to investigate the detailed dynamics of its transamidation and transesterification reactions.
Applications of Methyl 2,2 Diethoxyacetimidate in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
The reactivity of Methyl 2,2-diethoxyacetimidate makes it a key component in the strategic assembly of complex organic molecules. Its acetimidate functionality, combined with the presence of diethoxy acetal, provides multiple reaction sites for the formation of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Nitrogen-Containing Heterocycles
This compound is a valuable precursor in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. One notable application is in the preparation of benzimidazole derivatives. The reaction of this compound with o-phenylenediamines is a key step in forming the imidazole (B134444) ring fused to a benzene ring. niscpr.res.innih.govmdpi.comrsc.orgmdpi.comresearchgate.netresearchgate.netresearcher.lifesemanticscholar.org This cyclocondensation reaction provides an efficient route to 2-substituted benzimidazoles.
For instance, the synthesis of 2-(diethoxymethyl)-1H-benzo[d]imidazole derivatives has been reported through the condensation of this compound with appropriately substituted o-phenylenediamines. This reaction typically proceeds under acidic conditions or with the use of a suitable catalyst to facilitate the cyclization and dehydration steps. The resulting benzimidazole products are important scaffolds in medicinal chemistry.
Table 1: Synthesis of Benzimidazole Derivatives
| Reactants | Product | Significance |
|---|---|---|
| This compound, o-phenylenediamine | 2-(diethoxymethyl)-1H-benzo[d]imidazole | Core structure for pharmaceutical agents |
Formation of Oxygen-Containing Heterocycles
While the application of this compound in the synthesis of nitrogen heterocycles is well-documented, its role in the formation of oxygen-containing heterocycles is an area of ongoing research. The presence of two ethoxy groups suggests the potential for intramolecular cyclization reactions to form five or six-membered oxygen-containing rings. semanticscholar.orgnih.govlookchem.comresearchgate.netrsc.org Methodologies such as the oxa-Michael reaction provide a general route to such heterocycles, and the unique structure of this compound could potentially be exploited in similar transformations. rsc.org
Further investigation into the reactivity of the diethoxy acetal moiety under various conditions could unveil novel pathways to oxygen heterocycles like furans, pyrans, and dioxanes, which are prevalent in natural products and synthetic compounds with diverse biological activities.
Precursor to Amides and Esters
The conversion of acetimidates to amides and esters represents a less conventional yet intriguing synthetic transformation. While not a direct hydrolysis or alcoholysis as with typical esters, the acetimidate functionality can be manipulated to yield these important functional groups. Rearrangement reactions, such as the Overman rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, demonstrate the potential for 1,3-transposition of functionality to form an amide. Although direct conversion of this compound to a simple amide or ester is not a standard reaction, multi-step sequences involving rearrangement or fragmentation could potentially achieve this. organic-chemistry.orgnih.gov
For example, theoretical pathways could involve the initial hydrolysis of the acetimidate to an amine and a methyl ester fragment under specific conditions, which could then be followed by a separate amidation step. However, direct, one-pot transformations remain a subject for synthetic exploration. The development of such methods would further enhance the synthetic utility of this versatile building block. niscpr.res.innih.govmdpi.com
Role in the Synthesis of Biologically Active Compounds
The utility of this compound extends to the synthesis of molecules with significant biological activity. It serves as a key intermediate in the preparation of compounds targeted for pharmaceutical and agrochemical applications.
Pharmaceutical Intermediates
This compound has been identified as an important intermediate in the development of new pharmaceutical agents. One of its notable roles is as an inhibitor of metallo-β-lactamases (MBLs). youtube.comnih.govnih.gov These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these life-saving drugs. mdpi.comnih.govnih.gov The acetimidate moiety can interact with the zinc ions in the active site of MBLs, leading to their inactivation. nih.govresearchgate.net
Furthermore, as discussed previously, this compound is a precursor to benzimidazole-containing compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antiulcer properties. niscpr.res.innih.govmdpi.com The synthesis of novel benzimidazole derivatives from this compound provides a pathway to new potential drug candidates. nih.gov
Table 2: Pharmaceutical Relevance of this compound
| Application Area | Target | Mechanism/Significance |
|---|---|---|
| Antibacterial Agents | Metallo-β-lactamases (MBLs) | Inhibition of MBLs to overcome antibiotic resistance. youtube.comnih.govnih.gov |
Agrochemicals and Specialty Chemicals
The structural motifs accessible from this compound, particularly nitrogen-containing heterocycles, are also relevant in the agrochemical industry. Many herbicides, fungicides, and insecticides incorporate such ring systems to achieve their desired biological effects. While direct patent literature specifically citing this compound in the synthesis of commercial agrochemicals is not extensively available, its potential as a building block for novel active ingredients is significant. wipo.inttnau.ac.inbmleh.deepo.orgpepperdine.edu
The development of new agrochemicals is crucial for crop protection and food security. The versatility of this compound in organic synthesis makes it a candidate for the exploration of new chemical space in the search for more effective and environmentally benign agrochemical solutions. Its use could lead to the discovery of new herbicides, pesticides, or plant growth regulators.
Utilisation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Prominent examples of MCRs include the Ugi and Passerini reactions, which are fundamental in the synthesis of peptide-like structures and other complex organic molecules.
Despite the versatility of MCRs, there is no documented evidence in the reviewed literature of this compound being employed as a key building block in such transformations. The typical components for well-established MCRs involve aldehydes, amines, isocyanides, and carboxylic acids. The chemical structure of this compound does not align with the conventional functional groups required for direct participation in these classic MCRs.
Stereoselective Transformations and Asymmetric Synthesis
Stereoselective synthesis is a critical area of organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. This control is paramount in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Chiral Induction with this compound Derivatives
Chiral induction is the process of transferring stereochemical information from a chiral molecule to a new stereocenter. This is often achieved using chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
A thorough review of the literature found no specific reports on the design or application of chiral derivatives of this compound for the purpose of chiral induction. The development of new chiral auxiliaries is an active area of research, but it appears that this particular acetimidate has not been explored for this application.
Future Directions and Emerging Research Avenues
Development of Novel Imidate Reagents
Methyl 2,2-diethoxyacetimidate serves as a foundational scaffold for the development of a new generation of imidate reagents with tailored reactivity and functionality. The unique electronic nature of the imidate group, possessing both nucleophilic and electrophilic characteristics, makes it a versatile synthon for organic synthesis. rsc.org Future research in this area is directed towards the synthesis of novel imidate derivatives that can overcome current limitations and open new avenues for chemical transformations.
One promising direction is the incorporation of diverse functional groups into the imidate structure. This can lead to reagents with enhanced stability, solubility, or the ability to participate in a wider range of reactions. For instance, the development of trihaloethyl imidates has demonstrated that modifying the alcohol-derived portion of the imidate can significantly enhance its reactivity for the synthesis of amidines under mild conditions. nih.gov
Furthermore, research is focused on designing imidate reagents that can act as precursors for complex molecular architectures, particularly N-heterocycles. rsc.org Imidates are increasingly being recognized as valuable building blocks for the synthesis of oxazolines, quinazolines, imidazoles, and other heterocyclic systems through various catalytic annulation reactions. rsc.org The development of novel imidate reagents will likely involve strategies that facilitate these transformations with higher efficiency and selectivity.
The table below summarizes different approaches for the synthesis of imidates, which can be adapted for the creation of novel reagents based on the this compound framework.
| Synthesis Method | Description | Key Features |
| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an alcohol. | Well-established method, suitable for a range of nitriles and alcohols. rroij.com |
| Base-Catalyzed Alcoholysis | Reaction of a nitrile with an alcohol in the presence of a base. | Useful for nitriles with electron-withdrawing groups. rroij.com |
| From Amides | O-alkylation of amides using alkylating agents. | Offers an alternative route when nitriles are not readily available. researchgate.net |
| From Orthoesters | Condensation of amino compounds with orthoesters. | Provides access to N-functionalized imidates. rroij.com |
Integration with Continuous Flow and Automated Synthesis
The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.govresearchgate.net Flow chemistry, with its superior heat and mass transfer, allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov
Future research will likely focus on adapting reactions involving this compound and its derivatives to flow conditions. This includes the synthesis of the imidate itself, as well as its subsequent transformations into more complex molecules. The development of robust and reliable flow protocols will be crucial for the industrial application of imidate chemistry. europa.eu
Automated synthesis platforms, which combine robotics and data-driven algorithms, can further accelerate the discovery and optimization of reactions involving imidates. nih.govresearchgate.net These platforms can perform a large number of experiments in a short amount of time, enabling the rapid screening of reaction conditions and the identification of optimal synthetic routes. nih.gov The use of pre-filled reagent cartridges and automated workup procedures can streamline the synthesis process, making it more accessible and reproducible. nih.gov
The table below highlights the potential advantages of integrating imidate chemistry with these modern synthesis technologies.
| Technology | Potential Advantages for Imidate Chemistry |
| Continuous Flow Synthesis | Enhanced safety, improved reaction control, scalability, and higher product purity. nih.goveuropa.eu |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, and increased reproducibility. nih.govresearchgate.net |
Applications in Materials Science and Polymer Chemistry
The unique reactivity of this compound and other imidates presents opportunities for their application in materials science and polymer chemistry. The ability of the imidate functional group to undergo various transformations allows for its incorporation into polymer chains and the modification of material surfaces.
One area of interest is the use of imidates as monomers or cross-linking agents in polymerization reactions. The development of polymers containing imidate functionalities could lead to materials with novel properties, such as enhanced thermal stability or responsiveness to external stimuli. For example, poly(2-oxazoline)s, which can be considered as cyclic isomers of N-acylated imidates, have shown promise in biomedical applications due to their biocompatibility and tunable properties. nih.gov
Furthermore, the reactivity of imidates can be exploited for the surface functionalization of materials. By attaching imidate groups to a surface, it becomes possible to introduce a wide range of other functional groups through subsequent chemical reactions. This could be used to create materials with specific properties, such as improved adhesion, biocompatibility, or catalytic activity. The use of phenolic compounds as building blocks for functional materials showcases the potential of reactive functional groups in material design. nih.gov
The table below outlines potential applications of imidate-based compounds in the field of materials science.
| Application Area | Potential Role of Imidate Chemistry |
| Polymer Synthesis | Monomers for novel polymers, cross-linking agents, and post-polymerization modification. nih.gov |
| Surface Modification | Anchoring groups for surface functionalization, enabling the introduction of various chemical moieties. |
| Functional Materials | Building blocks for the creation of materials with tailored properties for catalysis, sensing, or biomedical applications. nih.gov |
Exploration of Bio-inspired Catalysis
Bio-inspired catalysis, which seeks to mimic the efficiency and selectivity of natural enzymes, offers a promising avenue for the development of new catalytic systems involving imidates. beilstein-journals.orgethz.ch While direct enzymatic catalysis utilizing this compound is not yet established, the principles of biocatalysis can inspire the design of synthetic catalysts that operate under mild conditions and exhibit high selectivity.
Future research in this area may focus on developing catalysts that can activate the imidate group for specific transformations, drawing inspiration from the active sites of enzymes. For example, metalloenzymes often utilize metal ions to activate substrates and control reaction pathways. ornl.gov Similarly, synthetic catalysts could be designed to coordinate with the imidate nitrogen or oxygen atoms, thereby modulating its reactivity.
Another approach is to explore the use of imidates as intermediates in bio-inspired catalytic cycles. For instance, the formation and subsequent reaction of an imidate intermediate could be a key step in a catalytic process for the formation of amides or other functional groups. The study of catalytic cycles in biological systems can provide valuable insights for the design of such processes. stanford.edu
The table below presents key concepts from bio-inspired catalysis and their potential application to imidate chemistry.
| Bio-inspired Concept | Potential Application in Imidate Chemistry |
| Active Site Mimicry | Design of synthetic catalysts that mimic the active sites of enzymes to achieve high selectivity in imidate transformations. ornl.gov |
| Catalytic Cycles | Development of catalytic processes where imidates serve as key intermediates for the formation of other functional groups. stanford.edu |
| Mild Reaction Conditions | Use of bio-inspired catalysts to perform imidate reactions under environmentally benign conditions, such as in aqueous media and at ambient temperature. beilstein-journals.org |
Computational Design and Prediction of Imidate Reactivity
Computational chemistry and machine learning are becoming increasingly powerful tools for the design of new molecules and the prediction of their reactivity. rsc.org These approaches can be applied to this compound and other imidates to accelerate the discovery of new reactions and the optimization of existing processes.
Quantum chemical calculations can be used to study the electronic structure and reaction mechanisms of imidates in detail. This can provide valuable insights into their reactivity and help to explain experimental observations. For example, computational studies can be used to predict the most likely sites of nucleophilic or electrophilic attack on the imidate molecule, or to calculate the activation energies for different reaction pathways.
Machine learning models, trained on large datasets of experimental reaction data, can be used to predict the outcome of reactions involving imidates with high accuracy. These models can take into account various factors, such as the structure of the reactants, the reaction conditions, and the catalyst used. By using machine learning, it may be possible to identify promising new reactions and to optimize reaction conditions without the need for extensive experimentation. Quantitative Structure-Activity Relationship (QSAR) studies, for example, have been used to correlate the structure of imidazole (B134444) derivatives with their biological activity. researchgate.net
The table below summarizes the potential contributions of computational methods to the field of imidate chemistry.
| Computational Method | Application in Imidate Chemistry |
| Quantum Chemistry | Elucidation of reaction mechanisms, prediction of reactivity, and rational design of new imidate reagents. rsc.org |
| Machine Learning / QSAR | Prediction of reaction outcomes, optimization of reaction conditions, and discovery of new reactions. researchgate.net |
Q & A
Q. What are the key synthetic pathways for Methyl 2,2-diethoxyacetimidate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds like diethoxyacetophenone derivatives (CAS 6175-45-7) are synthesized using ethoxy groups under controlled anhydrous conditions . Key parameters include:
- Temperature : Optimal yields are achieved at 60–80°C to prevent premature hydrolysis of ethoxy groups.
- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance imidate formation, while bases may deprotonate intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states and reduce side reactions.
Methodological Tip: Use thin-layer chromatography (TLC) or GC-MS to monitor reaction progress and optimize stoichiometry .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Structural elucidation relies on:
- NMR Spectroscopy : H NMR detects ethoxy protons (δ 1.2–1.4 ppm) and imidate methyl groups (δ 3.3–3.5 ppm). C NMR confirms carbonyl (C=O) and imidate (C=N) signals.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns for purity assessment.
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-N (~1250 cm) validate functional groups.
Reference Data: For related compounds, PubChem provides molecular weights (e.g., 434.4 g/mol for CHO) and SMILES strings to cross-validate structural assignments .
Q. What are the primary research applications of this compound in organic synthesis?
This compound is a versatile intermediate for:
- Protecting Groups : Ethoxy groups shield carbonyls during multi-step syntheses.
- Heterocycle Formation : Facilitates cyclization reactions to generate imidazoles or oxazolines.
- Peptide Mimetics : Acts as a building block for non-natural amino acid derivatives.
Safety Note: Avoid prolonged skin contact and ensure adequate ventilation due to potential irritancy (non-GHS classified but precautionary) .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHON | Inferred |
| Physical State | Liquid (analogous to CAS 6175-45-7) | |
| Solubility | Miscible in polar aprotic solvents | |
| Stability | Hydrolysis-prone in acidic media |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Conflicting stability profiles often arise from:
- Experimental Design : Differences in buffer systems (e.g., phosphate vs. acetate) or temperature control.
- Analytical Sensitivity : Use LC-MS/MS (as in 2,5-dimethoxy-amphetamines analysis) to detect trace degradation products at low ng/mL limits .
Methodology:- Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted solutions.
- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.
- Validate using multivariate ANOVA to identify significant degradation factors .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
Regioselectivity challenges stem from competing nucleophilic sites (ethoxy vs. imidate groups). Solutions include:
- Catalytic Systems : Palladium/copper bimetallic catalysts favor C-N bond activation over ethoxy cleavage.
- Solvent Effects : Low-dielectric solvents (e.g., toluene) reduce ionic intermediates, enhancing imidate reactivity.
- Computational Modeling : DFT calculations predict transition-state geometries to guide ligand design.
Case Study: Analogous compounds (e.g., 2,2-dimethyl-3-(methylamino)propanoic acid derivatives) show improved selectivity with sterically hindered ligands .
Q. How should researchers design experiments to address discrepancies in bioactivity data for this compound derivatives?
Bioactivity variability often arises from:
- Metabolic Instability : Rapid hydrolysis in biological matrices (e.g., plasma) reduces efficacy.
- Matrix Effects : Use deuterated internal standards in LC-MS/MS to normalize recovery rates .
Experimental Workflow:- Perform parallel artificial membrane permeability assays (PAMPA) to assess membrane penetration.
- Validate in vitro-in vivo correlation (IVIVC) using compartmental pharmacokinetic models.
- Apply Bland-Altman plots to quantify systematic vs. random errors in replicate assays .
Methodological Best Practices
- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use error bars in graphs to denote standard deviations .
- Contradiction Analysis : Employ Hill’s criteria (e.g., dose-response consistency, biological plausibility) to evaluate conflicting bioactivity claims .
- Ethical Compliance : Adhere to institutional review protocols for toxicity studies, even if not explicitly hazardous (non-GHS classified) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
